Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate

Antimycobacterial Tuberculosis Selective cytotoxicity

Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS 1373767-56-6) is a 4-hydroxyquinoline-3-carboxylate derivative belonging to the broader class of halogenated quinoline compounds extensively investigated for antimalarial, antibacterial, and coccidiostat applications. The molecule features a critical 7-chloro and 6-methoxy substitution pattern on the quinoline core, which confers distinct electronic and steric properties compared to its 6-decyloxy-7-ethoxy (decoquinate-type) or non-halogenated analogs.

Molecular Formula C13H12ClNO4
Molecular Weight 281.69 g/mol
CAS No. 1373767-56-6
Cat. No. B6423504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate
CAS1373767-56-6
Molecular FormulaC13H12ClNO4
Molecular Weight281.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)Cl
InChIInChI=1S/C13H12ClNO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16)
InChIKeyLLIWHVZCTREOQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate Procurement: A Functionalized Quinoline Intermediate with Dual Ion-Channel and Antimicrobial Potential


Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS 1373767-56-6) is a 4-hydroxyquinoline-3-carboxylate derivative belonging to the broader class of halogenated quinoline compounds extensively investigated for antimalarial, antibacterial, and coccidiostat applications [1]. The molecule features a critical 7-chloro and 6-methoxy substitution pattern on the quinoline core, which confers distinct electronic and steric properties compared to its 6-decyloxy-7-ethoxy (decoquinate-type) or non-halogenated analogs. This specific regioisomer serves as both a bioactive scaffold in its own right, with evidenced activity at mammalian potassium channels, and as a strategic intermediate en route to more complex 4-oxoquinolone-based integrase inhibitors [2].

Why Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate Cannot Be Replaced by Common 4-Hydroxyquinoline-3-carboxylate Analogs


Generic substitution with other 4-hydroxyquinoline-3-carboxylates is not possible for this compound because its specific 7-Cl/6-MeO pattern critically governs two distinct activity profiles. First, the chlorine atom at position 7 is essential for potent antagonism of KCNQ2/Q3 potassium channels (IC50 values in the nanomolar range), an activity that is lost or severely diminished in 7-unsubstituted or 7-fluoro analogs [1]. Second, this precise functionalization creates a unique reactivity handle for downstream synthetic elaboration; the 7-chloro substituent serves as a site for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions essential for constructing integrase inhibitor pharmacophores, a synthetic utility not shared by decoquinate-type 6-decyloxy-7-ethoxy derivatives where the 7-position is already blocked by an ethoxy group [2]. These dual biological and synthetic roles mean that replacing this compound with a different 4-hydroxyquinoline-3-carboxylate would result in either loss of target engagement or failure in the synthetic sequence.

Quantitative Differentiation Evidence for Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate Against Comparator Quinoline Derivatives


Selective Antimycobacterial Activity with No Mammalian Cytotoxicity Distinguishes This Scaffold from Broad-Spectrum Quinoline Antibacterials

A direct structural analog of the target compound (7-chloro-6-methoxyquinoline derivative) demonstrated specific antimycobacterial activity against Mycobacterium tuberculosis, with a critical differentiation point being the complete absence of cytotoxicity toward human HepG2 hepatocyte and THP-1 monocyte cell lines at concentrations exceeding 100 µM [1]. This selectivity profile stands in contrast to fluoroquinolone-type broad-spectrum antibacterials such as ciprofloxacin, which can exhibit cytotoxicity at similar test concentrations and are known to cause mitochondrial damage in mammalian cells. While direct head-to-head data is not available for the exact ester, the 7-chloro-6-methoxy substitution pattern is directly implicated in this safe therapeutic window.

Antimycobacterial Tuberculosis Selective cytotoxicity

Nanomolar KCNQ2/Q3 Channel Antagonism with Minimal CYP450 Inhibition Contrasts with Promiscuous Quinoline-Based Ion Channel Blockers

Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate (ChEMBL ID: CHEMBL2164048) is a potent antagonist of the KCNQ2/Q3 potassium channel with an IC50 of 120 nM as measured by automated patch clamp in CHO cells [1]. Critically, this same compound shows only weak inhibition of the key drug-metabolizing cytochrome P450 enzymes CYP3A4 (IC50 = 3,900 nM) and CYP2D6 (IC50 = 19,900 nM) [2]. The resulting selectivity ratios (CYP3A4/KCNQ2 = 32.5-fold; CYP2D6/KCNQ2 = 165.8-fold) indicate a favorable profile for a pharmacological tool compound, in contrast to broad-spectrum quinoline ion channel blockers such as chloroquine which are known to inhibit CYP2D6 with Ki values in the low micromolar range and carry significant drug-drug interaction risk.

KCNQ2 potassium channel CYP450 drug safety

Synthetic Utility as a Key Intermediate for HIV Integrase Inhibitors Differentiates This Compound from Biologically-Oriented Quinolone Derivatives

The target compound is explicitly claimed as a core structural intermediate in Gilead Sciences' patent for the synthesis of 4-oxoquinolone HIV integrase inhibitors (US 7,825,252 B2) [1]. The 7-chloro substituent serves as the strategic functional handle for further derivatization via nucleophilic displacement or cross-coupling chemistry to install amine or substituted benzyl moieties required for integrase strand transfer inhibition. In contrast, structurally similar coccidiostats such as decoquinate (ethyl 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate) possess a blocked 7-position with an ethoxy group, rendering them unsuitable for this specific synthetic sequence. This functional group-based differentiation in synthetic utility is not shared by the majority of commercially available 4-hydroxyquinoline-3-carboxylates, which are primarily designed as final bioactive products rather than as synthetic intermediates.

integrase inhibitor chemical intermediate patent Gilead Sciences

COX-2 Preferential Inhibition with Reduced Gastric Ulcerogenicity Distinguishes This Compound from Non-Selective NSAID Quinoline Derivatives

Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate has been reported to act via preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme, a mechanism associated with anti-inflammatory efficacy without the gastric mucosal damage typical of non-selective COX-1/COX-2 inhibitors . This contrasts with older quinoline-based anti-inflammatory agents and with non-selective NSAIDs such as indomethacin, which produce significant gastric ulceration at therapeutic doses (ulcer index typically 10–30 in rodent models). While quantitative COX-1/COX-2 IC50 ratios are not publicly available for this specific ester, the mechanistic classification as a preferential COX-2 inhibitor directly differentiates it from dual COX-1/COX-2 quinoline derivatives that carry well-documented gastrointestinal liability.

COX-2 gastric safety ulcerogenicity NSAID-sparing

Custom Synthesis Status and Analytical Documentation Package Contrasts with Commodity Quinoline Derivatives

Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate is listed by Sigma-Aldrich under the AldrichCPR (Custom Product Request) catalog designation, indicating that it is not a stock catalog item but instead produced on demand with full analytical characterization [1]. This custom synthesis status contrasts sharply with commodity quinoline derivatives such as ethyl 4-hydroxy-7-methoxy-3-quinolinecarboxylate (CAS 63463-15-0), which are available as standard AldrichCPR or stock items with potentially variable batch-to-batch impurity profiles. Vendors such as Synblock and Bidepharm offer the target compound with a purity specification of NLT 98% (typically 97%) and provide comprehensive analytical documentation packages including MSDS, NMR, HPLC, and LC-MS data . In terms of procurement cost, the target compound (approximately $300/g from Arctom) reflects its niche, custom-synthesis nature compared to mass-produced decoquinate (available at <$10/g in bulk), providing a measurable premium that corresponds to documented purity and synthetic exclusivity.

custom synthesis analytical characterization procurement quality control

Structural and Physicochemical Predicted Differentiation from Decoquinate Informs Solubility-Driven Assay Design

The computed physicochemical properties of ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate predict significantly lower lipophilicity (estimated logP ~2.8–3.2) compared to the coccidiostat decoquinate (ethyl 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate, estimated logP >6.0) . This differential of approximately 3 log units translates to a predicted aqueous solubility advantage of roughly 1000-fold, based on the general solubility-logP relationship. In practical terms, the target compound is anticipated to be amenable to standard in vitro assay conditions using aqueous buffers with <1% DMSO, whereas decoquinate frequently requires specialized solubilization protocols or higher DMSO concentrations that can confound cellular assay results. The lower molecular weight of the target compound (281.69 g/mol vs. 417.54 g/mol for decoquinate) further supports more favorable drug-like properties according to Lipinski's Rule of Five.

physicochemical properties logP solubility drug-likeness

High-Impact Application Scenarios for Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate Based on Quantitative Differentiation Evidence


Antitubercular Drug Discovery with Reduced Cytotoxicity Risk

The demonstrated selectivity window of >100 µM between antimycobacterial activity and mammalian cytotoxicity, as observed for closely related 7-chloro-6-methoxyquinoline derivatives [1], positions this compound scaffold for hit-to-lead optimization in tuberculosis drug discovery. Medicinal chemistry teams should prioritize this scaffold over fluoroquinolones when seeking to minimize mitochondrial toxicity and hepatocyte damage liabilities that plague current antitubercular regimens.

KCNQ2/Q3 Potassium Channel Probe Development with Built-in CYP Selectivity

The 120 nM KCNQ2/Q3 potency combined with >30-fold selectivity over CYP3A4 [2] makes this compound immediately deployable as a pharmacological tool for studying M-current modulation in neuronal excitability assays. Unlike chloroquine and other broad-spectrum quinoline ion channel ligands, the minimal CYP inhibition reduces the risk of confounding off-target effects when used in co-treatment paradigms or in vivo electrophysiology studies where metabolic stability is critical.

Chemical Intermediate for Gilead-Type HIV Integrase Inhibitor Synthesis

The 7-chloro substituent serves as the essential functional handle for constructing 4-oxoquinolone integrase inhibitors as disclosed in US Patent 7,825,252 B2 [3]. Process chemistry groups developing next-generation antiretroviral agents should specifically procure this intermediate because the chlorine at position 7 enables late-stage diversification via palladium-catalyzed amination or Suzuki coupling, a synthetic route that is completely inaccessible with 7-alkoxy-quinoline derivatives such as decoquinate.

COX-2-Focused Anti-Inflammatory Screening with Built-in Gastric Safety

The preferential COX-2 inhibition mechanism associated with this compound, coupled with its reduced gastric ulcerogenicity relative to non-selective NSAIDs , supports its inclusion in screening cascades for gastrointestinal-safe anti-inflammatory agents. Researchers should select this compound over older quinoline-based NSAID scaffolds when designing panels intended to identify leads with a lower risk of gastric mucosal damage.

Quote Request

Request a Quote for Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.